2-Propenamide, N-(4-benzoylphenyl)-
Overview
Description
2-Propenamide, N-(4-benzoylphenyl)-, also known as N-(4-benzoylphenyl)acrylamide, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Thermoresponsive Polymers
N-(4-benzoylphenyl)acrylamide (BPAm) is used to create thermoresponsive polymers with an upper critical solution temperature (UCST). These polymers exhibit a unique phase transition in water, becoming soluble only above a certain temperature . This property is harnessed to develop thermophilic hydrogel films and fibers that can be used for microactuators, which are devices that convert temperature changes into mechanical movement .
Photo Cross-linkable Comonomers
BPAm serves as a photo cross-linkable comonomer in the synthesis of polymers. When used in free radical and reversible addition fragmentation chain-transfer (RAFT) polymerization, BPAm provides highly stable UCST-type phase transitions. This stability is crucial for applications that require consistent performance over many cycles, such as in biomedical devices .
Manipulation of Cloud Points
The cloud point of a polymer, which is the temperature at which it becomes insoluble in water, can be manipulated by varying the acrylonitrile amount in the feed when BPAm is used. This allows for precise control over the polymer’s solubility, which is essential for creating customized materials for specific applications .
Hydrogel Films and Nanofibers
BPAm-based polymers can be processed into hydrogel films and nanofibers with an average diameter of 500 nm. These materials are prepared by solution casting and electrospinning, followed by UV irradiation. They are particularly useful in drug delivery systems and tissue engineering due to their biocompatibility and ability to respond to temperature changes .
Design of Microactuators
The thermoresponsive nature of BPAm polymers is exploited in the design of microactuators . These devices can perform controlled movements in response to temperature changes, making them suitable for precision engineering applications where small-scale mechanical actions are required .
Nanoscience and Nanotechnology
Advances in nanoscience and nanotechnology have leveraged BPAm in the design of polymer-based nanoscale materials. These include dendrimers, particles, rods, and tubes , which have a wide range of applications from medical diagnostics to environmental sensing .
Advanced Applications
The unique properties of BPAm make it suitable for a variety of advanced applications. Its ability to form stable polymers that can be easily manipulated makes it a valuable component in the development of smart materials that can change properties in response to environmental stimuli .
Chemical Structure Analysis
BPAm’s chemical structure is of interest in various research applications. Understanding its structure helps in the synthesis of new compounds with similar or enhanced properties, which can be used in chemical sensing , catalysis , and material science .
properties
IUPAC Name |
N-(4-benzoylphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-15(18)17-14-10-8-13(9-11-14)16(19)12-6-4-3-5-7-12/h2-11H,1H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGRWMGCRBVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556567 | |
Record name | N-(4-Benzoylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, N-(4-benzoylphenyl)- | |
CAS RN |
22421-62-1 | |
Record name | N-(4-Benzoylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Benzoylphenyl)-2-propenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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